7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole
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Overview
Description
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the fully reduced indole derivative.
Scientific Research Applications
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazo[1,2-b]pyrazol-6(5H)-one hydrobromide
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
Uniqueness
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
123613-02-5 |
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Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C26H24N2O2/c1-29-20-16-21(30-2)24-22(17-10-5-3-6-11-17)25(18-12-7-4-8-13-18)28-26(24)23(20)19-14-9-15-27-19/h3-8,10-13,16,28H,9,14-15H2,1-2H3 |
InChI Key |
KOZCDAHOPXHQDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NCCC5)OC |
Origin of Product |
United States |
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